3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride
CAS No.: 1286265-82-4
Cat. No.: VC6211353
Molecular Formula: C13H19Cl2N3
Molecular Weight: 288.22
* For research use only. Not for human or veterinary use.
![3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride - 1286265-82-4](/images/structure/VC6211353.png)
Specification
CAS No. | 1286265-82-4 |
---|---|
Molecular Formula | C13H19Cl2N3 |
Molecular Weight | 288.22 |
IUPAC Name | 3-[(piperidin-4-ylamino)methyl]benzonitrile;dihydrochloride |
Standard InChI | InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13;;/h1-3,8,13,15-16H,4-7,10H2;2*1H |
Standard InChI Key | JWEKUVOPOWXXGQ-UHFFFAOYSA-N |
SMILES | C1CNCCC1NCC2=CC(=CC=C2)C#N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride (C₁₃H₁₇N₃·2HCl) consists of a benzonitrile moiety (C₆H₄CN) connected to a piperidine ring via an aminomethyl (-CH₂NH-) bridge. The dihydrochloride salt form introduces two hydrochloride groups, significantly altering its solubility and crystalline properties compared to the free base (C₁₃H₁₇N₃, MW = 215.29 g/mol) .
Table 1: Key Structural and Physicochemical Parameters
Property | Free Base (C₁₃H₁₇N₃) | Dihydrochloride Salt (C₁₃H₁₇N₃·2HCl) |
---|---|---|
Molecular Weight | 215.29 g/mol | 288.21 g/mol |
Formula | C₁₃H₁₇N₃ | C₁₃H₁₉Cl₂N₃ |
Solubility (Water) | Low | High (due to ionic character) |
pKa (Amino Group) | ~10.5 (estimated) | Acidic (protonated in salt form) |
The piperidine ring adopts a chair conformation, while the benzonitrile group contributes to the molecule’s planar geometry, facilitating interactions with biological targets .
Spectroscopic Characterization
-
NMR Data: The free base exhibits characteristic signals for the piperidine protons (δ 1.5–2.8 ppm, multiplet), aromatic protons (δ 7.4–8.1 ppm), and the aminomethyl group (δ 3.2 ppm, triplet) .
-
IR Spectroscopy: Stretching vibrations for the nitrile group (C≡N) appear at ~2220 cm⁻¹, while N-H stretches from the amine are observed at ~3300 cm⁻¹ .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride typically involves a multi-step approach:
-
Formation of the Benzonitrile Intermediate:
-
Salt Formation:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Alkylation | 3-Bromomethylbenzonitrile, Piperidine-4-amine, K₂CO₃, 80°C | 65–75 |
Salt Formation | HCl (gas), Isopropanol, 0–5°C | 85–90 |
Purification Techniques
-
Recrystallization: The dihydrochloride salt is purified via recrystallization from ethanol/water mixtures, achieving >95% purity .
-
Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual impurities .
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Key Features | Pharmacological Profile |
---|---|---|
3-(Piperidin-4-yl)benzonitrile | Lacks aminomethyl group; simpler structure | Weak CNS activity (IC₅₀ > 1 μM) |
4-[(Piperidin-4-ylamino)methyl]benzonitrile | Para-substituted isomer | Enhanced receptor selectivity |
The dihydrochloride salt of 3-[(Piperidine-4-ylamino)methyl]benzonitrile demonstrates superior aqueous solubility compared to these analogs, making it more suitable for injectable formulations .
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., half-life, bioavailability) .
-
Radiolabeling: The nitrile group allows incorporation of ¹¹C or ¹⁸F isotopes for PET imaging studies .
Chemical Intermediate
Used in the synthesis of:
-
Heterocyclic derivatives (e.g., triazoles, tetrazoles) via click chemistry.
-
Metal-organic frameworks (MOFs) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume